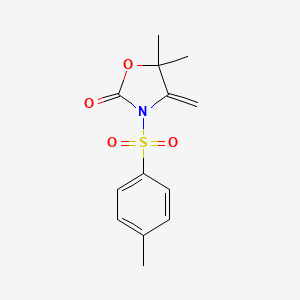
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: is a complex organic compound with a unique structure that includes an oxazolidinone ring, a sulfonyl group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazolidinone ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazolidinone ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: can be compared with other similar compounds, such as:
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, which also exhibit biological activity.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
130721-58-3 |
|---|---|
Molekularformel |
C13H15NO4S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
5,5-dimethyl-4-methylidene-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-9-5-7-11(8-6-9)19(16,17)14-10(2)13(3,4)18-12(14)15/h5-8H,2H2,1,3-4H3 |
InChI-Schlüssel |
VSELDPUJJSHYES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C)C(OC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

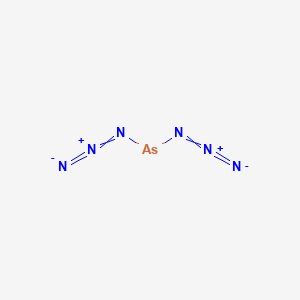
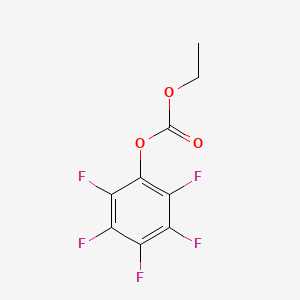
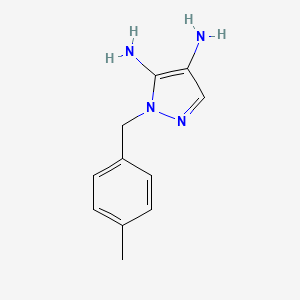
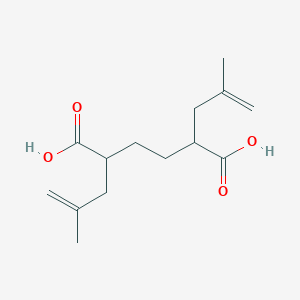
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
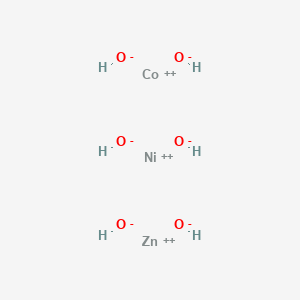
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
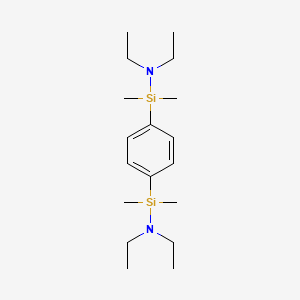
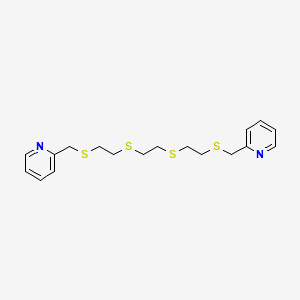
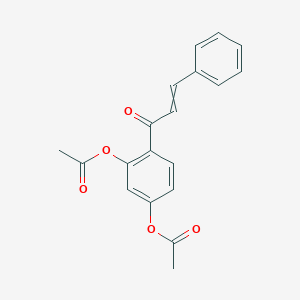
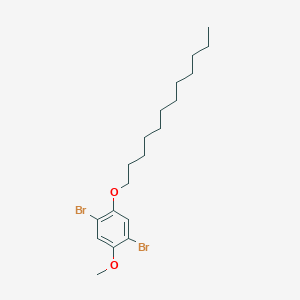
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
